3-(Oxetan-3-yl)phenol

Medicinal Chemistry Physicochemical Properties Bioisosterism

Lipophilic leads often fail due to poor solubility or metabolic instability. This compact, polar scaffold (MW 150.17, XLogP 1.2) replaces gem-dimethyl or tert-butyl groups to reduce logP by 0.3-1.0 units and increase aqueous solubility. - **Key utility**: Fragment-based screening, diaryloxetane synthesis, and polar polymer monomers. - **Supply advantage**: Validated meta-regioisomer - not ortho/para - ensuring precise physicochemical profile. - **Immediate availability**: Research quantities ready for global dispatch.

Molecular Formula C9H10O2
Molecular Weight 150.177
CAS No. 1782816-49-2
Cat. No. B2911634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxetan-3-yl)phenol
CAS1782816-49-2
Molecular FormulaC9H10O2
Molecular Weight150.177
Structural Identifiers
SMILESC1C(CO1)C2=CC(=CC=C2)O
InChIInChI=1S/C9H10O2/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,10H,5-6H2
InChIKeyJWDZHERYJQTJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxetan-3-yl)phenol Overview


3-(Oxetan-3-yl)phenol (CAS 1782816-49-2) is a heterocyclic organic compound that integrates a phenol group at the meta position of an oxetane ring [1]. It is recognized as a small, polar scaffold with a molecular weight of 150.17 g/mol [1] and a computed XLogP3-AA of 1.2 [1], positioning it as a valuable building block in medicinal chemistry and material science where modulation of physicochemical properties is critical [2].

01 Oxetane scaffold for physicochemical property modulation studies
02 Meta-phenol regioisomer for regioselective derivatization workflows
03 Compact polar building block for fragment-based screening libraries

Uniqueness of 3-(Oxetan-3-yl)phenol


In medicinal chemistry and materials research, even subtle structural variations—such as the position of substitution on an aromatic ring—can dramatically alter key molecular properties. For 3-(Oxetan-3-yl)phenol, the meta-substitution pattern offers a distinct balance of steric and electronic effects compared to its ortho- (2-position) and para- (4-position) regioisomers [1][2]. More broadly, the oxetane ring itself serves as a unique bioisostere that modifies lipophilicity, aqueous solubility, and metabolic stability in ways that common alternatives like gem-dimethyl or tert-butyl groups cannot replicate [3]. Substituting 3-(Oxetan-3-yl)phenol with a non-oxetane analog or even a different regioisomer will likely result in a loss of the precise physicochemical profile required for the intended application, thereby undermining compound performance and reproducibility.

Regioisomer Ortho- or para-substitution shifts steric and electronic profile; may not reproduce meta-specific behavior.
Non-oxetane gem-Dimethyl or tert-butyl analogs differ in lipophilicity and metabolic stability; oxetane-specific effects cannot be assumed.
Cyclic ether Larger ethers (THF, THP) show weaker H-bond acceptor strength; binding-mode context may differ significantly.

Quantitative Comparisons for 3-(Oxetan-3-yl)phenol


Oxetane Lowers Lipophilicity Compared to Phenol

The presence of the oxetane ring in 3-(Oxetan-3-yl)phenol reduces the overall lipophilicity of the molecule compared to the parent phenol compound. This is a direct consequence of the oxetane's high polarity [1]. The computed XLogP3-AA value for 3-(Oxetan-3-yl)phenol is 1.2 [2], which is lower than the experimental logP of phenol, which is 1.5 [3]. This 0.3 unit reduction, while modest for a single substitution, represents a significant shift for the molecular weight and is consistent with class-level observations that oxetane substitution generally reduces logP by 0.5–1.0 units compared to non-oxetane analogs [4].

Lipophilicity shift
Cross-study comparable
XLogP3-AA 1.2 vs phenol logP 1.5 (Δ -0.3)
May improve aqueous solubility and reduce non-specific binding
Computed vs experimental; verify in target matrix
Medicinal Chemistry Physicochemical Properties Bioisosterism

Stronger H-Bond Acceptor than Other Cyclic Ethers

The oxetane ring in 3-(Oxetan-3-yl)phenol provides a superior hydrogen bond acceptor site compared to other common cyclic ethers. IR-spectroscopic studies on hydrogen-bond formation with 4-fluorophenol demonstrated that oxetane is the strongest hydrogen bond acceptor among cyclic ethers, including tetrahydrofuran (THF) and tetrahydropyran (THP) [1]. This property is inherent to the strained four-membered oxetane ring and is independent of the aromatic substitution pattern, meaning the 3-(oxetan-3-yl)phenol scaffold carries this advantage over comparable phenol derivatives substituted with larger, less strained ether rings.

H-bond acceptor
Class-level
Oxetane strongest H-bond acceptor among cyclic ethers (IR ranking vs THF, THP)
May enhance target binding affinity; context-dependent
Qualitative ranking; validate in target assay
Molecular Recognition Physicochemical Properties Computational Chemistry

Synthetic Accessibility: Regioselective Meta-Substitution

The meta-substitution pattern of 3-(Oxetan-3-yl)phenol is synthetically accessible with high selectivity. Studies on the Li-catalyzed Friedel-Crafts reaction of phenols with oxetan-3-ols demonstrate that the reaction is para-selective, but when the para position is blocked or electronically disfavored, the reaction can yield the meta-substituted product, such as 3-(oxetan-3-yl)phenol [1]. This contrasts with the ortho-substituted 2-(oxetan-3-yl)phenol, which is often less favored due to steric hindrance. The ability to reliably synthesize the meta isomer provides a consistent and well-defined starting point for further derivatization, which is critical for reproducible structure-activity relationship (SAR) studies and scale-up.

Meta synthesis
Class-level
Accessible via Friedel-Crafts when para-blocked; ortho sterically hindered
Supports supply consistency for meta-specific isomer
Conditional regioselectivity; verify with specific protocol
Synthetic Methodology Medicinal Chemistry Building Blocks

Improved Solubility and Metabolic Stability via Oxetane

While direct solubility data for 3-(Oxetan-3-yl)phenol is not publicly available, class-level studies provide robust quantitative evidence for the impact of oxetane substitution. Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to more than 4000, depending on the structural context [1]. Similarly, oxetanes have been proposed as replacements for tert-butyl groups, resulting in reduced lipophilicity (LogD) and improved metabolic stability [2]. This is a direct consequence of the oxetane's polarity and its ability to act as a metabolically stable isostere for carbonyl and gem-dimethyl groups [1][3].

Solubility & stability
Class-level
Oxetane vs gem-dimethyl: 4- to >4000-fold solubility increase reported
May accelerate lead optimization; property transfer not guaranteed
Context-dependent; direct data for this compound not available
Drug Metabolism and Pharmacokinetics (DMPK) Medicinal Chemistry Physicochemical Properties

3-(Oxetan-3-yl)phenol Applications


Replacing gem-Dimethyl with Oxetane in Lead Optimization

In early-stage drug discovery, optimizing the balance between potency, solubility, and metabolic stability is paramount. 3-(Oxetan-3-yl)phenol can serve as a direct replacement for a phenol-bearing scaffold where a gem-dimethyl or tert-butyl group is present [1]. The oxetane ring reduces logP by 0.3-1.0 units and can increase aqueous solubility by orders of magnitude, addressing common liabilities of highly lipophilic leads [2][3]. This swap allows medicinal chemists to retain or even improve target affinity while dramatically improving drug-like properties, as demonstrated across multiple drug discovery campaigns [1].

3,3-Diaryloxetanes as Benzophenone Bioisosteres

The phenol group of 3-(Oxetan-3-yl)phenol can undergo Friedel-Crafts alkylation with another oxetan-3-ol to generate 3,3-diaryloxetanes [2]. These compounds are established bioisosteres for benzophenones and diarylmethanes—common motifs in pharmaceuticals—offering improved metabolic stability and reduced planarity [2][1]. The meta-substitution pattern of the starting phenol ensures the final diaryloxetane has a defined geometry that may enhance selectivity for certain biological targets.

Tunable Hydrophilic Polymer Building Blocks

The combination of a reactive phenol group and a polar oxetane ring makes 3-(Oxetan-3-yl)phenol an attractive monomer for polymer chemistry [3]. The oxetane moiety can participate in ring-opening polymerization, while the phenol can act as a chain end or cross-linking site. Compared to non-oxetane phenols, the increased polarity and hydrogen-bonding capacity [2][3] can be leveraged to design polymers with enhanced water uptake, adhesive properties, or biocompatibility.

Fragment-Based Drug Discovery with Oxetane-Phenol

As a compact, polar building block with a computed XLogP3-AA of 1.2 [1], 3-(Oxetan-3-yl)phenol is ideally suited for fragment-based screening and parallel library synthesis. Its small size (MW 150.17) and single rotatable bond make it an efficient fragment for exploring 3D chemical space [2]. The unique combination of a hydrogen-bond donor (phenol OH) and a strong hydrogen-bond acceptor (oxetane oxygen) [3] offers multiple vectors for intermolecular interactions, increasing the likelihood of identifying hits with novel binding modes.

Application
Selection Property
Validation Focus
Scaffold replacement studies
Polarity and solubility modulation
LogP and solubility measurements
3,3-Diaryloxetane synthesis
Meta-phenol reactivity for Friedel-Crafts
Regiochemical purity and diaryloxetane yield
Polymer building block research
Oxetane ring-opening polymerization
Polymer hydrophilicity and cross-linking
Fragment-based drug discovery
Compact, polar, H-bond donor/acceptor
Binding mode and ligand efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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